molecular formula C16H17N3O3 B2704802 5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1428350-70-2

5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2704802
CAS No.: 1428350-70-2
M. Wt: 299.33
InChI Key: KAIIOPNKKFJJHR-UHFFFAOYSA-N
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Description

5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a pyrrolidinyl group and a carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Mechanism of Action

The mechanism of action of 5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidinyl and carboxamide groups enhances its potential as a versatile compound in various research applications .

Biological Activity

5-Methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, emphasizing its pharmacological implications.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the oxazole ring and the introduction of the pyrrolidinone moiety. A typical synthetic route includes:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The final step involves coupling the oxazole derivative with an amine to form the carboxamide bond.

Structural Characteristics

The compound features a pyrrolidinone ring and an oxazole group, which contribute to its biological activity. Crystallographic studies indicate that the molecular structure exhibits non-coplanar arrangements within the pyrrolidinone moiety, while the oxazole and phenyl groups maintain a nearly planar configuration. This structural arrangement is crucial for its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar frameworks have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds bearing substituents on the phenyl ring exhibited enhanced efficacy against various microbial strains .

Case Studies

A notable case study evaluated a series of N-acyl derivatives, including those related to this compound. The results indicated that certain derivatives demonstrated strong antibiofilm activity against Enterococcus faecium, suggesting a potential therapeutic application in treating biofilm-associated infections .

Toxicity Assessment

Toxicological evaluations using Daphnia magna as a model organism revealed that while some derivatives exhibited low toxicity profiles, others showed increased toxicity upon structural modifications. This highlights the importance of structure-activity relationship (SAR) studies in optimizing biological efficacy while minimizing adverse effects .

The mechanism by which 5-Methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-y)phenyl]-1,2-oxazole-4-carboxamide exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in bacterial cell wall synthesis or biofilm formation. The presence of functional groups like the oxazole and amide may facilitate these interactions.

Data Summary Table

Property Details
Molecular FormulaC19H19N3O4
Molecular Weight353.378 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
ToxicityLow toxicity in preliminary studies
Mechanism of ActionPotential enzyme/receptor interactions

Properties

IUPAC Name

5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-8-12(18-16(21)13-9-17-22-11(13)2)5-6-14(10)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIIOPNKKFJJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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